molecular formula C9H8N2O B1601096 2-methyl-1H-[1,5]naphthyridin-4-one CAS No. 10261-83-3

2-methyl-1H-[1,5]naphthyridin-4-one

Cat. No. B1601096
CAS RN: 10261-83-3
M. Wt: 160.17 g/mol
InChI Key: XHQHBSCUWFTAOM-UHFFFAOYSA-N
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Description

“2-methyl-1H-[1,5]naphthyridin-4-one” is a chemical compound with the formula C9H8N2O and a molecular weight of 160.175 . It is a type of heterocycle, which is a significant class of compounds in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “2-methyl-1H-[1,5]naphthyridin-4-one”, has been a subject of research for many years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “2-methyl-1H-[1,5]naphthyridin-4-one” consists of a naphthyridine core, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines, including “2-methyl-1H-[1,5]naphthyridin-4-one”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .

Future Directions

The future directions in the research of “2-methyl-1H-[1,5]naphthyridin-4-one” and related compounds could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

2-methyl-1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-5-8(12)9-7(11-6)3-2-4-10-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHBSCUWFTAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486134
Record name 2-methyl-1H-1,5-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,5-naphthyridin-4-ol

CAS RN

10261-83-3
Record name 2-Methyl-1,5-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10261-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-1H-1,5-naphthyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl-(Z)-3-(3-pyridylamino)-2-butenoate (8.0 g) (obtained as described in J. Royal Netherlands Chem. Soc., 1976, 95, 220) was added to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (20 ml). The solution was heated under reflux for 1 hour and then cooled. The precipitated solid was collected, washed with hexane (20 ml) and ether (20 ml), and then purified by flash chromatography, eluting initially with methanol/dichloromethane (1:4 v/v). There was thus obtained 2-methyl-1,7-naphthyridin-4-(1H)-one (0.96 g), as an off-white powder, m.p. >250° C. (sublimes); NMR (d6 -DMSO): 2.4(s,3H), 6.2(s,1H), 8.1(d,1H), 8.45(d,1H), 9.0(s,1H). Further elution of the chromatography column with aqueous ammonia/methanol/dichloromethane (2:99:99 v/v) gave the required 2-methyl-1,5-naphthyridin-4(1H)-one (D1) (2.25 g), as an off-white powder, m.p. >280° C. (decomp.); NMR: 2.65(s,3H), 6.65(s,1H), 7.6(dd,1H), 8.4(dd,1H), 8.8(dd,1H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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